ETHYL ({5-CHLORO-4-[(4-CHLOROPHENYL)(CYANO)METHYL]-2-METHYLPHENYL}CARBAMOYL)FORMATE
Overview
Description
Ethyl ({5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}amino)(oxo)acetate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes chloro, cyano, and amino functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL ({5-CHLORO-4-[(4-CHLOROPHENYL)(CYANO)METHYL]-2-METHYLPHENYL}CARBAMOYL)FORMATE typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl cyanide with 5-chloro-2-methylphenylamine under specific conditions to form an intermediate product. This intermediate is then reacted with ethyl oxalyl chloride in the presence of a base to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl ({5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}amino)(oxo)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Ethyl ({5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}amino)(oxo)acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL ({5-CHLORO-4-[(4-CHLOROPHENYL)(CYANO)METHYL]-2-METHYLPHENYL}CARBAMOYL)FORMATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For instance, the cyano group can interact with nucleophilic sites, while the chloro groups can participate in halogen bonding.
Comparison with Similar Compounds
Similar Compounds
Ethyl chlorooxoacetate: Shares the chloro and ethyl ester functional groups but lacks the cyano and amino groups.
Ethyl 4-chlorophenylacetate: Contains the ethyl ester and chloro groups but differs in the overall structure and functional groups.
Uniqueness
Ethyl ({5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}amino)(oxo)acetate is unique due to its combination of chloro, cyano, and amino groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
ethyl 2-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylanilino]-2-oxoacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3/c1-3-26-19(25)18(24)23-17-9-16(21)14(8-11(17)2)15(10-22)12-4-6-13(20)7-5-12/h4-9,15H,3H2,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEJGEFLLJDJHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC(=C(C=C1C)C(C#N)C2=CC=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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